5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Physicochemical property Drug-likeness Membrane permeability

Researchers face unreliable bioactivity when substituting halogens on pyrazole-4-carbonitriles. This exact 5-chloro, 4-chlorophenyl isomer (CAS 102996-32-7) matches the herbicidal prior art (US 4,563,210). - **Application**: Herbicide reference standard; CNS scaffold (HBD=0). - **Reactivity**: C5-Cl for cross-coupling; C4-CN for amides/tetrazoles. - **Supply**: ≥95% purity, analytical batch-to-batch consistency.

Molecular Formula C10H5Cl2N3
Molecular Weight 238.07 g/mol
CAS No. 102996-32-7
Cat. No. B168875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
CAS102996-32-7
Synonyms5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC10H5Cl2N3
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Cl
InChIInChI=1S/C10H5Cl2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H
InChIKeyQLPSTWYHZMFJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Profile


5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a disubstituted pyrazole-4-carbonitrile derivative (C₁₀H₅Cl₂N₃, MW 238.07) featuring a 5-chloro substituent on the pyrazole ring and a 4-chlorophenyl group at the N1 position . This compound belongs to the class of 5-halo-1-halophenyl-1H-pyrazole-4-carbonitriles disclosed in US Patent 4,563,210 as herbicidal agents [1]. Its structural hallmark is the combination of an electron-withdrawing cyano group at C4 with a chlorine atom at C5—a pattern that confers distinct reactivity as a synthetic intermediate and underpins its biological activity profile [1]. The compound is cataloged under CAS 102996-32-7 and is supplied by multiple vendors at purities typically ≥95% for research and development applications .

Why Generic Analogs Cannot Substitute


Within the pyrazole-4-carbonitrile scaffold, seemingly minor structural perturbations—such as replacing the 5-chloro with a 5-amino group or relocating the chlorine atom on the N1-phenyl ring from para to meta—produce compounds with fundamentally different physicochemical and biological properties [1]. The 5-chloro substituent eliminates hydrogen-bond donor (HBD) capacity (HBD count = 0), whereas the corresponding 5-amino analog (CAS 5334-43-0) possesses one or more HBDs, altering membrane permeability, solubility, and target engagement [2]. Herbicidal activity data reported in US 4,563,210 demonstrates that the position of halogen substitution on the phenyl ring (ortho, meta, para) and the nature of the 5-halo group (Cl vs. Br vs. CF₃) yield divergent potencies across weed and crop species, making direct substitution unreliable without re-validation [1]. Because this compound serves dual roles as both a bioactive molecule and a versatile synthetic intermediate—the 4-carbonitrile group enables further derivatization while the 5-chloro group provides a site for nucleophilic displacement or cross-coupling—selecting a generic analog risks both biological failure and synthetic incompatibility downstream [1][3].

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Capacity: Chloro vs. Amino Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to its closest 5-amino analog, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, which features at least one HBD from the primary amine [1]. This difference directly impacts membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five, where exceeding an HBD count of 5 is penalized but moving from 0 to 1 alters the overall polarity and hydrogen-bonding capacity of the molecule [1].

Physicochemical property Drug-likeness Membrane permeability

Herbicidal Activity Across Multi-Species Greenhouse Screens

In US Patent 4,563,210, compounds of the general class encompassing 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile were evaluated for pre-emergence and post-emergence herbicidal activity at 15 lbs/acre (16.8 kg/ha) against tomato, large crabgrass, and pigweed in a standardized sand:soil greenhouse assay [1]. The rating scale ranged from 1 (no injury) to 5 (death/no emergence). Within this class, the nature and position of halogen substitution on the phenyl ring and the identity of the 5-halo group (Cl, Br, CF₃) produced markedly different activity profiles, with certain analogs achieving ratings of 5N (no germination) or 5D (death) across all three test species, while others were essentially inactive (rating = 1) [1]. The para-chloro substitution pattern distinguishes the target compound from its ortho- and meta-chloro isomers, which are expected to exhibit different herbicidal spectra based on the class-level SAR trends demonstrated in this patent [1].

Herbicide discovery Agrochemical Structure-activity relationship

Positional Isomer Differentiation: Para vs. Meta Substitution

The target compound (CAS 102996-32-7) bears a chlorine atom at the para position of the N1-phenyl ring, whereas its closest positional isomer, 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 102996-33-8), carries the chlorine at the meta position . These two compounds share an identical molecular formula (C₁₀H₅Cl₂N₃) and exact mass (236.986 g/mol), yet differ in molecular shape, dipole moment, and electronic distribution across the aromatic ring—factors known to influence binding to biological targets and physico-chemical behavior . In herbicidal SAR studies of structurally related 5-halo-1-halophenyl-pyrazole-4-carbonitriles, the position of ring substitution has been shown to alter activity from inactive (rating = 1) to lethal (rating = 5) in standardized greenhouse screens [1].

Positional isomerism Regiochemistry Target selectivity

Synthetic Utility: 5-Chloro as a Temporary Protecting Group

The 5-chloro substituent on pyrazole-4-carbonitriles serves as a temporary protecting group that enables regioselective C4 arylation, after which dechlorination can regenerate the C5-unsubstituted pyrazole [1]. This synthetic strategy, demonstrated on 5-chloro-1,3-dimethylpyrazole, allows sequential catalytic C4 arylation, dechlorination, and C5 arylation to yield 4,5-diarylated pyrazole derivatives that are inaccessible via direct electrophilic substitution [1]. The target compound extends this concept to the 1-(4-chlorophenyl) series, where the 4-carbonitrile group provides an additional site for elaboration (hydrolysis to acid, reduction to amine, cycloaddition) orthogonal to the protection/deprotection sequence at C5 [2]. In contrast, the 5-amino analog lacks this masking capability, as the amino group cannot be removed to reveal the unsubstituted pyrazole.

Synthetic methodology C–H functionalization Building block

Physical Property Differentiation: Nitrile vs. Ester Analogs

The target compound (CAS 102996-32-7) has a reported density of 1.42 g/cm³ and a boiling point of 387.1°C at 760 mmHg, with a flash point of 187.9°C . These values differ substantially from its ester analog, ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 110821-36-8), which has a lower boiling point and different solubility profile due to the ester functional group replacing the carbonitrile [1]. The 4-carbonitrile group is a stronger electron-withdrawing substituent (σₚ = 0.66 for CN vs. σₚ = 0.45 for CO₂Et), which influences both the reactivity of the pyrazole ring toward electrophilic and nucleophilic attack and the compound's behavior in thermal processes such as distillation or melt processing [2].

Physical property Formulation Process chemistry

Priority Research and Industrial Applications


Agrochemical Lead Optimization and SAR Programs

This compound is a direct entry point into the herbicidal 5-halo-1-halophenyl-1H-pyrazole-4-carbonitrile chemical space disclosed in US 4,563,210 [1]. The para-chlorophenyl substitution pattern defines a specific SAR cluster within the broader genus. Research teams engaged in herbicide discovery can use this compound as a reference standard for benchmarking pre-emergence and post-emergence activity against both the unsubstituted phenyl analog (inactive in many assays) and the polyhalogenated analogs (which may suffer from unfavorable crop selectivity) [1]. The 4-carbonitrile group further enables late-stage diversification to amides, acids, or heterocycles for property optimization.

Medicinal Chemistry Scaffold Exploration

The zero-HBD profile and moderate lipophilicity of this compound position it as an attractive core scaffold for CNS-targeted programs where minimizing hydrogen-bond donors is critical for blood-brain barrier penetration . The 5-chloro group provides a vector for introducing substituents via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the 4-carbonitrile serves as a bioisostere for carboxylic acids or as a precursor for tetrazole and amide formation [2]. The para-chlorophenyl group can be further diversified through Pd-catalyzed coupling chemistry.

Synthetic Methodology Development

Building on established protocols for using C5-chloro as a temporary protecting group [2], this compound enables the development of sequential C4-functionalization/dechlorination/C5-functionalization strategies on the 1-(4-chlorophenyl)-pyrazole scaffold. This approach is particularly valuable for constructing 4,5-diarylated pyrazole libraries for biological screening, where the order of aryl group introduction can be programmed by the synthetic chemist rather than being dictated by the innate reactivity of the pyrazole ring [2].

Physicochemical Reference Standard Benchmarking

With well-defined physical properties including density (1.42 g/cm³), boiling point (387.1°C), and flash point (187.9°C) , this compound serves as a reproducible physicochemical standard for calibrating analytical methods (HPLC, GC, DSC) applied to chlorinated heterocyclic compound libraries. Its zero HBD count and three HBA sites make it a useful probe for validating computational ADME prediction models, particularly those addressing the impact of halogen substitution patterns on membrane permeability and metabolic stability.

Quote Request

Request a Quote for 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.